3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid is an organic compound classified under the group of phenylpropanoic acids. This compound features a unique structure that includes a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 286.31 g/mol. This compound is of interest due to its potential applications in medicinal chemistry and as a biochemical reagent.
The synthesis of 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid typically involves several key steps:
In industrial settings, the synthesis can be optimized for scale-up by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance yield and efficiency, while purification techniques like recrystallization or chromatography are used to isolate the final product in high purity .
The molecular structure of 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid can be represented by its canonical SMILES notation: CC(C(=O)O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC
. The structure features:
The compound can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are facilitated by the functional groups present in the compound, allowing for diverse synthetic pathways that can modify its chemical properties or enhance its biological activity .
The mechanism of action for 3-[4-(benzyloxy)-2-methoxyphenyl]propanoic acid primarily involves its interaction with specific biological targets, such as enzymes or receptors involved in metabolic pathways. Its structural features may enhance its ability to act as an antioxidant or anti-inflammatory agent, making it potentially valuable in therapeutic applications.
These properties suggest that the compound exhibits stability under standard conditions while remaining reactive enough for further chemical transformations .
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid has several scientific uses:
The unique structural characteristics of this compound make it a candidate for further research into its biological activities and potential applications in drug development .
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1